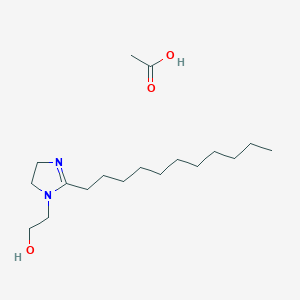
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and an undecyl chain, making it versatile for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The final product is typically purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) can facilitate anion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of new ionic liquids with different anions.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and thermal stability.
Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the extraction and separation of metals, as well as in the formulation of lubricants and surfactants.
Wirkmechanismus
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the undecyl chain provides hydrophobic interactions that can disrupt lipid membranes. The imidazolium ring can engage in electrostatic interactions with negatively charged species, enhancing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is unique due to its combination of a hydroxyethyl group and a long undecyl chain, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective in applications requiring amphiphilic characteristics, such as in the stabilization of emulsions and the solubilization of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
94023-42-4 |
|---|---|
Molekularformel |
C16H32N2O.C2H4O2 C18H36N2O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
JQWVEKVPFBJSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


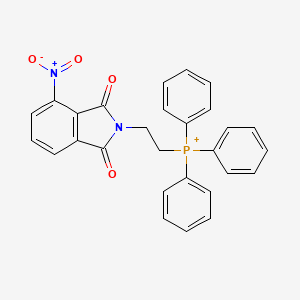

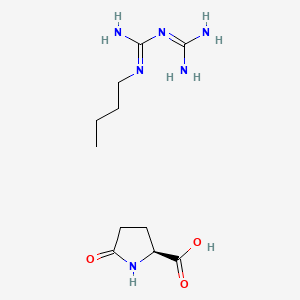
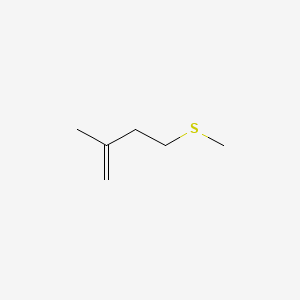
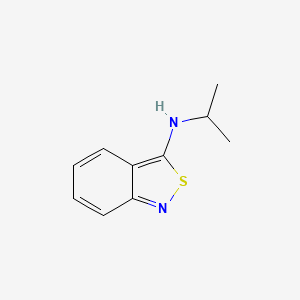
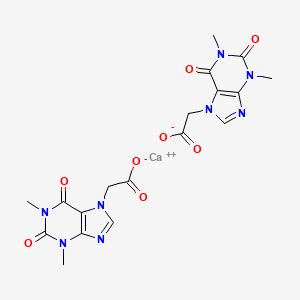
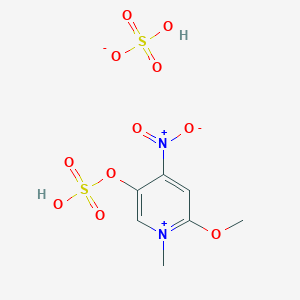
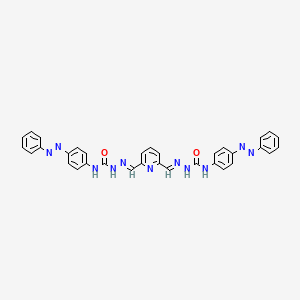
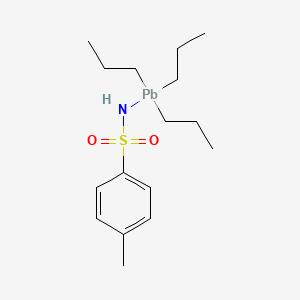
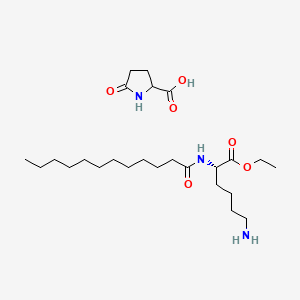
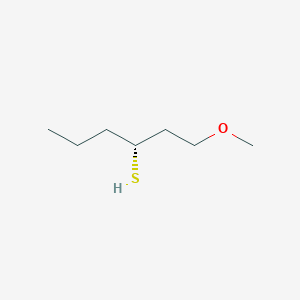
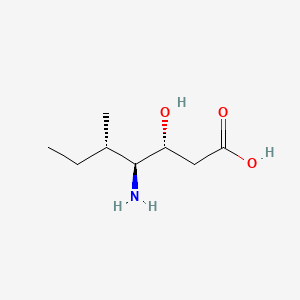
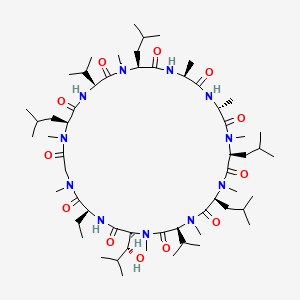
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
